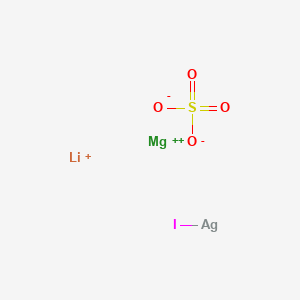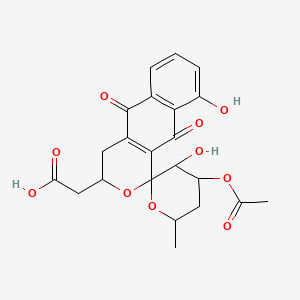
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of penta-1,4-diene-3-ones. This compound features a phenyl group and a trimethylsilyl group attached to a conjugated diene system. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one typically involves the use of mixed aldol condensation reactions. This process generally requires a strong base to facilitate the reaction between benzalacetone and substituted benzaldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and trimethylsilyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential antiviral and antibacterial activities
Medicine: Research into its analogs has indicated possible anticancer and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to viral coat proteins, inhibiting viral replication . The compound’s conjugated diene system allows it to participate in various biochemical pathways, affecting cellular processes such as apoptosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: This compound is similar in structure but lacks the trimethylsilyl group.
Curcumin: A natural analog with significant bioactive properties, commonly found in turmeric.
Uniqueness
1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
59376-62-4 |
|---|---|
Molekularformel |
C14H18OSi |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
1-phenyl-5-trimethylsilylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)12-11-14(15)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI-Schlüssel |
JUSSMLQXXUXNDC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)


![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)




![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
